molecular formula C23H22N2O3S3 B2792800 3-Benzyl-5-(4-cyclohexylsulfanyl-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one CAS No. 329079-66-5

3-Benzyl-5-(4-cyclohexylsulfanyl-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B2792800
CAS No.: 329079-66-5
M. Wt: 470.62
InChI Key: JLDTXLDTEIVFKI-KGENOOAVSA-N
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Description

3-Benzyl-5-(4-cyclohexylsulfanyl-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzyl group at position 3 and a substituted benzylidene moiety at position 4. The benzylidene substituent includes a cyclohexylsulfanyl (C6H11S) group at position 4 and a nitro (NO2) group at position 3 of the aromatic ring.

The thiazolidin-4-one core (a five-membered ring containing nitrogen and sulfur) provides a rigid scaffold for functionalization, enabling modulation of electronic and steric properties. The benzylidene group introduces conjugation, which may influence photophysical properties and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(5E)-3-benzyl-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S3/c26-22-21(31-23(29)24(22)15-16-7-3-1-4-8-16)14-17-11-12-20(19(13-17)25(27)28)30-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDTXLDTEIVFKI-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among thiazolidin-4-one derivatives lie in the substituents at positions 3 and 5. Below is a comparative analysis of selected analogs:

Compound Name Substituent at Position 3 Substituent at Position 5 (Benzylidene Group) Molecular Weight (g/mol) Notable Features
Target Compound Benzyl 4-Cyclohexylsulfanyl-3-nitro 485.64 Electron-withdrawing nitro group enhances electrophilicity; bulky cyclohexylsulfanyl may affect solubility
3-Cyclohexyl-5-(4-hydroxy-3-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one () Cyclohexyl 4-Hydroxy-3-methoxy 377.49 Polar hydroxy and methoxy groups improve hydrogen-bonding capacity
3-Benzyl-5-[[5-(4-chlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one () Benzyl 5-(4-Chlorophenyl)furyl 411.92 Chlorophenyl and furyl groups introduce aromatic stacking potential
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one () Phenyl 2-Hydroxy 311.37 Intramolecular C–H⋯S hydrogen bonds stabilize crystal packing
3-Benzyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one () Benzyl 3-Ethoxy-4-hydroxy 399.47 Ethoxy group increases lipophilicity; hydroxy enables pH-dependent solubility

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The cyclohexylsulfanyl group in the target compound introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like chloro or methoxy .
  • Hydrogen-Bonding Capacity : Compounds with hydroxy or methoxy groups (e.g., ) exhibit stronger intermolecular hydrogen bonds, influencing crystallization behavior and solubility .

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